Cas no 62780-92-1 (1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one)

1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is a benzimidazole derivative with a hydroxypropyl substituent, offering versatile reactivity for synthetic applications. Its structure combines a benzimidazolone core with a flexible 3-hydroxypropyl side chain, enhancing solubility and facilitating further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of biologically active molecules. The hydroxyl group provides a handle for conjugation or modification, while the benzimidazolone moiety contributes to stability and binding affinity. Suitable for heterocyclic chemistry, it is often employed in the development of inhibitors, ligands, and other specialized organic compounds.
1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one structure
62780-92-1 structure
Product Name:1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one
CAS No:62780-92-1
MF:C10H12N2O2
MW:192.214482307434
MDL:MFCD12138030
CID:1019046
PubChem ID:13016877
Update Time:2025-06-13

1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one
    • 2H-Benzimidazol-2-one,1,3-dihydro-1-(3-hydroxypropyl)-(9CI)
    • 1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one
    • 3-(3-hydroxypropyl)-1H-benzimidazol-2-one
    • 62780-92-1
    • SCHEMBL11632907
    • MDL: MFCD12138030
    • Inchi: 1S/C10H12N2O2/c13-7-3-6-12-9-5-2-1-4-8(9)11-10(12)14/h1-2,4-5,13H,3,6-7H2,(H,11,14)
    • InChI Key: GNCQCMAOLWLYOU-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC=CC=2N1CCCO

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.6Ų

1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one Pricemore >>

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Additional information on 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one

Recent Advances in the Study of 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one (CAS: 62780-92-1)

1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one (CAS: 62780-92-1) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthesis methods, and biological activities, shedding light on its promising role in drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in its application.

One of the key areas of interest in recent research has been the compound's role as a potential inhibitor of specific enzymatic pathways. Studies have demonstrated that 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one exhibits inhibitory activity against certain kinases and proteases, which are critical targets in the treatment of cancers and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in suppressing the activity of cyclin-dependent kinases (CDKs), suggesting its potential as an anti-cancer agent. The study utilized in vitro and in vivo models to validate these findings, providing robust evidence for further clinical exploration.

In addition to its kinase inhibitory properties, recent investigations have also explored the compound's anti-inflammatory and antimicrobial effects. A 2022 study in the European Journal of Pharmacology reported that 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one significantly reduced pro-inflammatory cytokine production in macrophage cells, indicating its potential utility in treating chronic inflammatory conditions. Furthermore, preliminary studies have shown promising antimicrobial activity against Gram-positive bacteria, opening avenues for its use in combating antibiotic-resistant pathogens.

The synthesis and optimization of 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one have also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method that improves yield and reduces waste, addressing some of the challenges associated with traditional synthesis approaches. These advancements are critical for scaling up production and ensuring the compound's accessibility for further research and potential therapeutic use.

Despite these promising findings, challenges remain in the clinical translation of 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical and clinical studies. However, the compound's diverse biological activities and the recent progress in its synthesis and application underscore its potential as a valuable candidate for future drug development. Continued research in this area is expected to yield further insights into its mechanisms of action and therapeutic applications, paving the way for innovative treatments in oncology, immunology, and infectious diseases.

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